Trestolone Acetate

Androgen Receptor Pharmacology Structure-Activity Relationship Anabolic Steroid Potency

Researchers studying androgen signaling face confounding variables from 5α-reductase-mediated DHT amplification and variable SHBG binding when using testosterone. Trestolone Acetate (CAS 6157-87-5) eliminates both confounders via its 7α-methyl substitution, conferring complete 5α-reductase resistance and negligible SHBG affinity. • 10× more potent AR agonism than testosterone with intrinsic progestogenic activity equivalent to progesterone • Established dose-response for spermatogenic suppression (67% azoospermia at 4-implant dose) • ≥98% purity by HPLC; pale yellow to light yellow solid Ships with proper controlled-substance documentation for licensed research facilities.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 6157-87-5
Cat. No. B1199451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrestolone Acetate
CAS6157-87-5
Synonyms17 beta-hydroxy-7 alpha-methylestr-4-en-3-one acetate
7 alpha-methyl-19-nortestosterone acetate
trestolone acetate
U 15614
U-15,614
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C
InChIInChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1
InChIKeyIVCRCPJOLWECJU-XQVQQVTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trestolone Acetate: Identity and Specifications


Trestolone Acetate (CAS 6157-87-5) is the C17 acetate ester prodrug of trestolone (7α-methyl-19-nortestosterone; MENT), a synthetic estrane-derived anabolic-androgenic steroid (AAS) and progestogen developed by the Population Council as an experimental male contraceptive and androgen replacement therapy candidate [1]. First described in 1963 and designated with developmental codes CDB-903, NSC-69948, and U-15614, this compound remains an investigational agent not approved for clinical use [2]. As a 19-nortestosterone derivative featuring a 7α-methyl substitution, Trestolone Acetate is distinguished analytically by purity specifications typically exceeding 98% by HPLC , with characterization routinely confirmed by NMR spectroscopy consistent with the expected structure .

Why Trestolone Acetate Is Non-Interchangeable


Generic substitution of Trestolone Acetate with other 19-nortestosterone esters (e.g., nandrolone decanoate) or unmodified testosterone esters fails due to fundamental differences in molecular pharmacology that directly impact experimental outcomes. The 7α-methyl group confers three properties absent in both nandrolone and testosterone: (1) complete resistance to 5α-reductase, preventing tissue-specific amplification to a more potent 5α-reduced metabolite [1]; (2) negligible binding to sex hormone-binding globulin (SHBG), resulting in a markedly higher free fraction available for receptor engagement [2]; and (3) retained capacity for aromatization to 7α-methylestradiol, preserving estrogen-mediated physiological feedback absent with non-aromatizable 19-nor derivatives [3]. Furthermore, Trestolone Acetate possesses intrinsic progestogenic activity comparable to progesterone, a property entirely absent in testosterone and substantially different from nandrolone's weak progestogenic profile [4]. These pharmacodynamic distinctions render Trestolone Acetate non-interchangeable for applications requiring precise control over androgenic amplification, SHBG-mediated buffering, or combined androgenic-progestogenic signaling.

Trestolone Acetate: Differential Evidence vs. Comparators


Androgen Receptor Binding Potency vs. Testosterone

Trestolone (MENT, the active moiety of Trestolone Acetate) demonstrates approximately 10-fold higher anabolic potency than testosterone in standard preclinical bioassays. This enhanced potency correlates with structural features—specifically the 7α-methyl group and 19-nor configuration—that increase androgen receptor (AR) binding affinity and reduce metabolic inactivation [1]. The compound's high anabolic-to-androgenic ratio, characteristic of nandrolone derivatives, is preserved and potentially enhanced by the 7α-methyl substitution [2].

Androgen Receptor Pharmacology Structure-Activity Relationship Anabolic Steroid Potency

5α-Reductase Resistance

Unlike testosterone, which undergoes 5α-reduction to the more potent androgen dihydrotestosterone (DHT) in tissues expressing 5α-reductase (e.g., prostate, skin, hair follicles), Trestolone is completely resistant to 5α-reduction due to steric hindrance conferred by the 7α-methyl group [1]. This metabolic distinction has been experimentally validated in multiple studies demonstrating that MENT is not a substrate for 5α-reductase, whereas testosterone undergoes tissue-dependent amplification [2]. The consequence is that MENT's androgenic activity remains constant across tissues regardless of local 5α-reductase expression.

Steroid Metabolism 5α-Reductase Substrate Specificity Prostate-Sparing Androgen Design

SHBG Binding Affinity vs. Testosterone

Trestolone (MENT) exhibits negligible binding to sex hormone-binding globulin (SHBG), in marked contrast to testosterone which binds SHBG with high affinity (Kd ~1 nM) [1]. This property is shared by the enanthate ester of trestolone but is notably distinct from testosterone enanthate, which retains high SHBG affinity despite esterification [2]. The functional consequence is that a substantially higher fraction of circulating MENT remains unbound and bioavailable for AR engagement compared to testosterone at equivalent total serum concentrations. In clinical pharmacokinetic studies, MENT's metabolic clearance rate is faster than testosterone, consistent with its lack of SHBG sequestration [3].

Plasma Protein Binding SHBG Affinity Free Androgen Fraction

Progestogenic Activity vs. Progesterone

Trestolone (MENT) possesses intrinsic progestogenic activity that is quantitatively comparable to that of progesterone. In the McPhail index assay—a standardized measure of progestational activity using immature female rabbits—MENT demonstrated progestational potency equivalent to progesterone [1]. Additionally, MENT's binding affinity for the progesterone receptor (PR) was shown to be comparable to that of progesterone in competitive binding assays [2]. This dual androgenic-progestogenic pharmacology is absent in testosterone (which has no meaningful PR activity) and distinguishes MENT from nandrolone (which exhibits only weak progestogenic effects).

Progesterone Receptor Agonism Combined Androgen-Progestin Activity McPhail Index

Spermatogenic Suppression vs. Testosterone

In a direct comparative clinical trial, MENT implants were evaluated against testosterone pellets for spermatogenic suppression in healthy men, both in combination with etonogestrel implants [1]. At 12 weeks, sperm concentrations fell rapidly to less than 1 × 10⁶/mL in 8 of 10 subjects (80%) in the MENT group compared to 13 of 16 subjects (81%) in the testosterone group, with equally suppressed gonadotropins [2]. In a separate dose-ranging study using MENT acetate subdermal implants without adjunctive progestin, 8 of 12 subjects (67%) in the 4-implant group (approximate release rate 400 μg/day per implant) achieved azoospermia, while no subjects in the 1-implant group achieved oligozoospermia (<3 million/mL), demonstrating dose-dependent efficacy [3].

Male Contraception Spermatogenesis Suppression Gonadotropin Inhibition

Trestolone Acetate: Research Applications


5α-Reductase-Independent AR Signaling

Trestolone Acetate serves as an essential research tool for investigators studying tissue-specific androgen action where 5α-reduction to DHT would otherwise confound interpretation. Unlike testosterone, which undergoes tissue-dependent amplification in prostate, skin, and hair follicles, Trestolone is completely resistant to 5α-reductase due to the 7α-methyl group . This property enables experimental dissection of AR-mediated transcriptional effects without the superimposed variable of local DHT production—a critical consideration for prostate biology research, androgen receptor pharmacology studies, and screening of AR modulators where metabolic amplification must be excluded as a variable .

Male Contraception and Spermatogenesis Research

For laboratories engaged in male reproductive endocrinology and contraceptive development, Trestolone Acetate offers a clinically validated androgen component with established dose-response relationships for spermatogenic suppression. Clinical trial data demonstrate that MENT acetate implants achieve dose-dependent suppression of spermatogenesis, with azoospermia rates of 67% (8/12 subjects) at the 4-implant dose level (approximate 400 μg/day/implant release) . In direct comparison with testosterone, MENT achieved equivalent rapid suppression of spermatogenesis to <1 × 10⁶ sperm/mL at 12 weeks (80% vs. 81%) when combined with a progestin . These established efficacy benchmarks, combined with the compound's 5α-reductase resistance and progestogenic activity, make Trestolone Acetate a preferred androgen component for male contraceptive formulation studies over testosterone, which requires higher molar dosing and lacks intrinsic progestogenic activity .

SHBG-Independent Pharmacokinetic Studies

Trestolone Acetate is uniquely suited for pharmacokinetic and pharmacodynamic studies where sex hormone-binding globulin (SHBG) would otherwise introduce variability. Unlike testosterone, which binds SHBG with high affinity (Kd ~1 nM, with ~44-65% bound in circulation), Trestolone exhibits negligible SHBG binding . This property eliminates SHBG as a confounding variable in experimental designs where SHBG levels may fluctuate (e.g., across sex, age, liver disease states, or hormonal interventions). Furthermore, the absence of SHBG binding results in a faster metabolic clearance rate and a higher fraction of bioavailable androgen per unit of total circulating concentration . For researchers requiring predictable, SHBG-independent androgen exposure—such as in tissue distribution studies, receptor occupancy modeling, or cross-species pharmacokinetic comparisons—Trestolone Acetate provides experimental advantages unavailable with testosterone esters .

Androgen-Progestin Dual Signaling Studies

Trestolone Acetate provides a valuable single-agent tool for investigating combined androgenic and progestogenic signaling pathways. MENT demonstrates progestational activity comparable to progesterone in the McPhail index assay and exhibits progesterone receptor (PR) binding affinity equivalent to progesterone . This dual pharmacology, combined with its potent AR agonism (10× more potent than testosterone), enables experimental models of gonadotropin suppression, endometrial biology, and reproductive axis regulation without requiring co-administration of separate androgen and progestin components . This property distinguishes Trestolone Acetate from testosterone (which lacks PR activity) and from nandrolone (which exhibits only weak progestogenic effects), making it a preferred research compound for studies requiring simultaneous activation of AR and PR signaling pathways .

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